4-Iodo-2-(trimethylsilyl)-1,3-thiazole
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Overview
Description
4-Iodo-2-(trimethylsilyl)-1,3-thiazole is an organosilicon compound that features a thiazole ring substituted with an iodine atom and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-(trimethylsilyl)-1,3-thiazole typically involves the iodination of a thiazole precursor followed by the introduction of the trimethylsilyl group. One common method involves the reaction of 2-(trimethylsilyl)-1,3-thiazole with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive iodine and trimethylsilyl reagents.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-2-(trimethylsilyl)-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The trimethylsilyl group can be used to facilitate cross-coupling reactions, such as Suzuki or Stille couplings, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Often involves reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Utilize palladium catalysts and appropriate ligands under inert conditions.
Major Products: The products of these reactions vary depending on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized thiazoles, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
4-Iodo-2-(trimethylsilyl)-1,3-thiazole has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science:
Medicinal Chemistry: Investigated for its potential biological activity and as a precursor for the synthesis of bioactive compounds.
Chemical Biology: Used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 4-Iodo-2-(trimethylsilyl)-1,3-thiazole depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its mechanism would be determined by the specific molecular targets it interacts with, such as enzymes or receptors. The trimethylsilyl group can enhance the compound’s stability and facilitate its transport across cell membranes, while the iodine atom can participate in halogen bonding interactions.
Comparison with Similar Compounds
2-(Trimethylsilyl)-1,3-thiazole: Lacks the iodine substituent, making it less reactive in certain substitution reactions.
4-Bromo-2-(trimethylsilyl)-1,3-thiazole: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and the types of reactions it undergoes.
4-Iodo-1,3-thiazole: Lacks the trimethylsilyl group, which can influence its solubility and reactivity.
Uniqueness: 4-Iodo-2-(trimethylsilyl)-1,3-thiazole is unique due to the presence of both the iodine and trimethylsilyl groups, which confer distinct reactivity and stability properties. The iodine atom makes it a good candidate for substitution reactions, while the trimethylsilyl group enhances its stability and solubility in organic solvents.
Biological Activity
4-Iodo-2-(trimethylsilyl)-1,3-thiazole is a heterocyclic compound with significant biological activity due to its unique structural features. This compound contains a thiazole ring, which is characterized by the presence of sulfur and nitrogen atoms, along with an iodine atom at the 4-position and a trimethylsilyl group at the 2-position. The molecular formula for this compound is C₅H₈I₁N₁S₁, and it has a CAS number of 533887-52-4. The thiazole ring structure contributes to its diverse pharmacological properties, making it a subject of interest in various chemical and biological studies.
Antimicrobial Properties
Compounds containing thiazole rings, including this compound, are known for their antimicrobial activities. Studies indicate that derivatives of thiazoles exhibit significant biological activities due to their ability to interact with various biological targets such as enzymes and receptors. For instance, thiazole derivatives have been shown to possess antibacterial and antifungal properties:
- Antibacterial Activity : Research has demonstrated that certain thiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives range from 0.06 to 1.88 mg/mL against various bacterial strains .
- Antifungal Activity : Thiazole compounds have also shown efficacy against fungal strains, with MIC values ranging from 6.25 to 12.5 µg/mL against species like Aspergillus fumigatus and Trichophyton mentagrophytes .
Anticancer Activity
The potential anticancer properties of thiazole derivatives are also noteworthy. Some studies have indicated that these compounds can induce apoptosis in cancer cells through various mechanisms, such as the inhibition of specific signaling pathways or the modulation of gene expression related to cell survival.
Interaction with Biological Targets
The presence of both iodine and a trimethylsilyl group in this compound enhances its reactivity towards biological targets. The trimethylsilyl group can influence the electronic properties of the thiazole ring, affecting its interaction with enzymes and receptors involved in disease processes.
Comparative Analysis
To understand the uniqueness of this compound in comparison to similar compounds, the following table summarizes key features:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-Iodo-1,3-thiazole | Iodine at position 4; no trimethylsilyl group | Lacks the trimethylsilyl group |
2-(Trimethylsilyl)-1,3-thiazole | Trimethylsilyl group at position 2; no iodine | Lacks halogen substitution |
4-Bromo-2-(trimethylsilyl)-1,3-thiazole | Bromine instead of iodine; trimethylsilyl present | Different halogen affects reactivity |
5-Methylthiazole | Methyl group instead of iodine; no silylation | Different substituent pattern affects properties |
The distinctive reactivity and potential applications of this compound can be attributed to its unique combination of substituents.
Study on Antimicrobial Activity
A study evaluated a series of thiazole derivatives for their antimicrobial activity against various pathogens. Among them, compounds with specific substituents showed enhanced activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). The most active derivatives exhibited MIC values significantly lower than traditional antibiotics like ampicillin .
Neuropharmacological Applications
Another research highlighted the use of iodo-thiazoles in neuropharmacological studies. For instance, [11C]SP203, derived from thiazole precursors including iodine substitutions, was used in PET imaging to study mGluR5 receptor occupancy in primate models. This application underscores the potential utility of thiazole derivatives in drug development and neurological research .
Properties
Molecular Formula |
C6H10INSSi |
---|---|
Molecular Weight |
283.21 g/mol |
IUPAC Name |
(4-iodo-1,3-thiazol-2-yl)-trimethylsilane |
InChI |
InChI=1S/C6H10INSSi/c1-10(2,3)6-8-5(7)4-9-6/h4H,1-3H3 |
InChI Key |
VTLSOUSMUHMXQP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=NC(=CS1)I |
Origin of Product |
United States |
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